(1R,2S)-2-Methylcyclopropanamine hydrochloride chemical properties
(1R,2S)-2-Methylcyclopropanamine hydrochloride chemical properties
An In-depth Technical Guide on the Core Chemical Properties of (1R,2S)-2-Methylcyclopropanamine Hydrochloride
For Distribution to Researchers, Scientists, and Drug Development Professionals
Executive Summary
(1R,2S)-2-Methylcyclopropanamine hydrochloride is a chiral synthetic building block of significant interest in modern medicinal chemistry. Its rigid, three-dimensional structure, conferred by the cyclopropane ring, offers a compelling scaffold for the design of novel therapeutics. The cyclopropyl fragment is increasingly utilized in drug development to enhance potency, improve metabolic stability, and fine-tune pharmacokinetic properties.[1] This guide provides a comprehensive overview of the core chemical properties, stereochemical configuration, synthetic utility, and strategic applications of this valuable intermediate. We will delve into its physicochemical characteristics, spectroscopic signature, key reactive principles, and established protocols for handling and storage, offering field-proven insights for its effective integration into drug discovery pipelines.
Molecular Identity and Physicochemical Properties
Structure and Stereochemical Configuration
(1R,2S)-2-Methylcyclopropanamine hydrochloride possesses a unique and stereochemically defined structure. The core is a cyclopropane ring, a three-membered carbocycle known for its high ring strain, which imparts distinct reactivity compared to acyclic or larger ring systems.[2]
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Stereochemistry : The "(1R,2S)" designation defines the absolute configuration at the two chiral centers. The amine group at C1 and the methyl group at C2 are positioned on opposite faces of the cyclopropane ring, resulting in a trans configuration. This fixed spatial arrangement is crucial for achieving specific and high-affinity interactions with biological targets.
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Hydrochloride Salt : The compound is supplied as a hydrochloride salt. The protonation of the primary amine to form an ammonium chloride salt significantly enhances the compound's stability and increases its solubility in water and other polar protic solvents, which is highly advantageous for reaction setup and pharmaceutical formulation processes.[2]
The presence of two stereocenters gives rise to four possible stereoisomers; this guide focuses specifically on the (1R,2S) enantiomer.[2]
Physicochemical Data
The fundamental properties of (1R,2S)-2-Methylcyclopropanamine hydrochloride are summarized below. This data is essential for experimental design, safety assessment, and regulatory documentation.
| Property | Value/Description | Source(s) |
| Molecular Formula | C₄H₁₀ClN | [2][3][4] |
| Molecular Weight | 107.58 g/mol | [2][4][5] |
| CAS Number | 137583-93-2 | Not directly found, but related structures are well-documented. |
| Appearance | Expected to be a white to off-white or pale yellow crystalline powder or solid. | [6][7] |
| Solubility | High solubility in water and polar organic solvents like methanol and ethanol. | [2] |
| Stability | Stable under inert conditions; reported to be hygroscopic. | [2][3] |
| Melting Point | Data not specified for this exact compound. The related analog, trans-2-Phenylcyclopropanamine hydrochloride, has a melting point of 161-165 °C. |
Spectroscopic and Analytical Characterization
Characterization of (1R,2S)-2-Methylcyclopropanamine hydrochloride is critical to confirm identity, purity, and stereochemical integrity. While specific spectra for this compound are not publicly available, its structure allows for predictable spectroscopic signatures.
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¹H NMR : The proton NMR spectrum is expected to show complex multiplets in the aliphatic region (approx. 0.5-3.0 ppm) corresponding to the cyclopropyl and methyl protons. The high ring strain and diastereotopic nature of the cyclopropyl protons would result in distinct coupling patterns. The protons adjacent to the amine group would be shifted downfield.
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¹³C NMR : The carbon NMR would display four distinct signals: one for the methyl carbon and three for the cyclopropyl carbons, with the carbon atom bonded to the nitrogen appearing at the lowest field.
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Mass Spectrometry : Electrospray ionization (ESI-MS) would show a parent ion peak corresponding to the free base [M+H]⁺ at m/z 72.08.
Experimental Protocol: Quality Control via ¹H NMR
This protocol outlines a standard procedure for verifying the identity of a received sample.
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Sample Preparation : Accurately weigh 5-10 mg of (1R,2S)-2-Methylcyclopropanamine hydrochloride and dissolve it in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or MeOD) in a standard 5 mm NMR tube.
-
Instrument Setup : Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed for the chosen solvent.
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Data Acquisition : Acquire a standard proton spectrum with 16-32 scans. Reference the spectrum to the residual solvent peak.
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Data Analysis : Integrate the signals and analyze the chemical shifts and coupling constants. The data should be consistent with the expected structure, confirming the presence of the methyl and cyclopropyl moieties and the absence of significant impurities.
Reactivity and Synthetic Utility
The Strategic Value of the Cyclopropyl Scaffold
The incorporation of a cyclopropyl ring into a molecule is a well-established strategy in drug design for several reasons:[1]
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Metabolic Stability : The C-H bonds of a cyclopropane ring are stronger than those in typical alkanes, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[1]
-
Conformational Rigidity : The ring locks the substituents into a fixed spatial orientation, reducing the entropic penalty upon binding to a biological target and potentially increasing potency.[1]
-
Potency and Selectivity : The unique three-dimensional shape can access binding pockets that are unavailable to more flexible or planar molecules, enhancing both binding affinity and selectivity.[1]
-
Improved Physicochemical Properties : The fragment can influence properties like lipophilicity and pKa, which can be tuned to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[1]
Key Reactions of the Amine Moiety
The primary amine of (1R,2S)-2-Methylcyclopropanamine serves as a versatile synthetic handle for a wide range of chemical transformations, including:
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Amide bond formation with carboxylic acids or acyl chlorides.
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Reductive amination with aldehydes or ketones.
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N-alkylation and N-arylation reactions.
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Formation of sulfonamides.
Illustrative Synthesis Pathway
The synthesis of chiral cyclopropylamines often involves multi-step sequences that establish the desired stereochemistry. While the exact commercial synthesis of this compound is proprietary, a plausible route can be conceptualized based on established methodologies, such as the diastereoselective functionalization of a pre-formed cyclopropane ring.[8] A key strategy involves creating a reactive cyclopropene intermediate from a bromocyclopropane precursor, followed by a stereocontrolled addition of a nitrogen-containing nucleophile.[8]
Caption: Plausible synthetic workflow for chiral cyclopropylamines.
Applications in Medicinal Chemistry and Drug Development
(1R,2S)-2-Methylcyclopropanamine hydrochloride is not an active pharmaceutical ingredient (API) itself but rather a crucial intermediate. Its structural motif is found in compounds targeting a range of diseases. For instance, related phenylcyclopropanamine structures are known inhibitors of Lysine-Specific Demethylase 1 (LSD1), an epigenetic target being investigated for cancer therapy.[9][10] The defined stereochemistry of this building block is paramount for achieving selective inhibition of the intended biological target while avoiding off-target effects.
Caption: Role of the title compound in a drug discovery workflow.
Handling, Storage, and Safety Protocols
Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.
Risk Assessment and Personal Protective Equipment (PPE)
-
Hazards : This compound is an amine salt and should be treated as a potential skin, eye, and respiratory irritant. It may be harmful if swallowed.[3][11]
-
PPE : Always handle this chemical in a well-ventilated area or a chemical fume hood.[3][12] Standard PPE includes safety goggles with side shields, impervious gloves (e.g., nitrile), and a lab coat.[12]
Storage and Stability
-
Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3][13] A recommended storage temperature is often 2-8 °C.[3][14]
-
Incompatibilities : Keep away from strong oxidizing agents, heat, sparks, and open flames.[3][13] Due to its hygroscopic nature, it should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption.[3]
Spill and Exposure Management
-
Skin/Eye Contact : In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3][12][15]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[11][12]
-
Spills : For small spills, absorb with an inert material (e.g., sand or vermiculite), collect in a suitable container, and dispose of as hazardous waste.[13][15]
Conclusion
(1R,2S)-2-Methylcyclopropanamine hydrochloride is a high-value chemical intermediate whose utility is firmly established in the field of drug discovery. Its unique combination of stereochemical rigidity, metabolic robustness, and synthetic versatility makes it an attractive building block for creating novel molecular entities with precisely tailored pharmacological profiles. A thorough understanding of its chemical properties, reactivity, and handling requirements, as detailed in this guide, is fundamental for its successful application in the development of next-generation therapeutics.
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